REACTION_SMILES
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[Br:1][C:2]([S:3](=[O:4])(=[O:5])[c:6]1[cH:7][c:8]([C:9](=[O:10])[OH:11])[cH:12][cH:13][cH:14]1)([Br:15])[Br:16].[CH3:21][N:22]([CH3:23])[CH:24]=[O:25].[S:17]([Cl:18])([Cl:19])=[O:20]>>[Br:1][C:2]([S:3](=[O:4])(=[O:5])[c:6]1[cH:7][c:8]([C:9](=[O:10])[Cl:19])[cH:12][cH:13][cH:14]1)([Br:15])[Br:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc(S(=O)(=O)C(Br)(Br)Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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O=C(Cl)c1cccc(S(=O)(=O)C(Br)(Br)Br)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |